An In-depth Technical Guide to N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7)
An In-depth Technical Guide to N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific data for N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7) is limited. This guide provides a comprehensive overview based on the known chemistry of its structural motifs, including 2-aminobiphenyl and N-methylanilines, to offer valuable insights and predictive analysis for research and development.
Introduction
N-methyl-2-phenylaniline hydrochloride is a chemical compound with the CAS number 1208521-74-7. Structurally, it is the hydrochloride salt of N-methyl-2-phenylaniline, which belongs to the class of N-methylated biphenylamines. The core structure consists of a biphenyl scaffold with a methylamino group at the 2-position of one of the phenyl rings. This arrangement suggests potential applications in medicinal chemistry, materials science, and organic synthesis, drawing from the established significance of both the biphenyl and N-methylaniline moieties. N-methylated compounds are important building blocks in organic synthesis and drug discovery.[1]
This guide aims to provide a detailed technical overview of N-methyl-2-phenylaniline hydrochloride, addressing its physicochemical properties, potential synthetic routes, and prospective applications by drawing parallels with structurally related and well-characterized compounds.
Physicochemical Properties and Structural Analysis
Table 1: Predicted Physicochemical Properties of N-methyl-2-phenylaniline hydrochloride
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | 1208521-74-7 | Chemical Supplier Data |
| Molecular Formula | C₁₃H₁₄ClN | Chemical Supplier Data |
| Molecular Weight | 219.71 g/mol | Chemical Supplier Data |
| Appearance | Likely a solid, given it is a hydrochloride salt. | General knowledge of amine salts. |
| Solubility | Expected to be more soluble in polar solvents like water and alcohols compared to its free base due to its ionic nature. | General properties of hydrochloride salts. |
| Stability | The hydrochloride salt form enhances stability and simplifies handling compared to the free base. | General properties of amine salts. |
The N-methyl group can influence the compound's conformational flexibility and its ability to participate in hydrogen bonding, which are critical factors in its interaction with biological targets. N-methylation is a chemical modification with a significant impact on biological regulation.[2]
Synthesis and Manufacturing
A plausible synthetic strategy for N-methyl-2-phenylaniline hydrochloride would involve a two-step process: the synthesis of the 2-aminobiphenyl precursor followed by N-methylation.
Synthesis of 2-Aminobiphenyl (The Precursor)
2-Aminobiphenyl is a known compound used in the synthesis of dyes, pigments, and pharmaceuticals.[3] One common method for its synthesis is the Buchwald-Hartwig amination, which involves the coupling of an aniline with a 2-halotoluene.[4]
Experimental Protocol: Synthesis of 2-Aminobiphenyl via Buchwald-Hartwig Amination [4]
-
Reaction Setup: In a round-bottom flask, combine 2-chlorotoluene (1.0 equivalent), aniline (1.5 equivalents), copper(I) iodide (CuI, 10 mol%), L-proline (20 mol%), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask.
-
Reaction: Heat the mixture to 120-130 °C under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic extracts with water and brine to remove DMSO and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure. The crude product can be further purified by column chromatography or vacuum distillation.
N-Methylation of 2-Aminobiphenyl
The introduction of a methyl group onto the nitrogen atom of 2-aminobiphenyl can be achieved through various N-methylation methods. Mono-N-methyl functionalization is an important organic transformation, as these compounds are present in many pharmaceutical and agrochemical applications.[5]
A common and effective method for N-methylation is reductive amination, which involves the reaction of the primary amine with formaldehyde, followed by reduction of the resulting imine.
Experimental Protocol: N-Methylation of 2-Aminobiphenyl via Reductive Amination
-
Reaction Setup: Dissolve 2-aminobiphenyl (1.0 equivalent) in a suitable solvent such as methanol or acetonitrile.
-
Imine Formation: Add an aqueous solution of formaldehyde (1.1 equivalents) to the reaction mixture and stir at room temperature for 1-2 hours.
-
Reduction: Cool the mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 equivalents), portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Workup: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-methyl-2-phenylaniline can be purified by column chromatography.
Recent advances have focused on the use of methanol as a C1 source for N-methylation, catalyzed by transition metals like ruthenium or iridium.[1][6][7][8] This approach is considered a green chemistry method as the only byproduct is water.
General Procedure for Ruthenium-Catalyzed N-Methylation [1][6]
-
Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, charge the ruthenium catalyst (e.g., (DPEPhos)RuCl₂PPh₃, 0.5 mol%), 2-aminobiphenyl (1.0 equivalent), a weak base (e.g., Cs₂CO₃), and anhydrous methanol (as the solvent and C1 source).
-
Reaction: Heat the mixture at 140 °C for 12 hours.
-
Workup: After cooling to room temperature, remove the solvent in vacuo.
-
Purification: Purify the residue by chromatography on silica gel to obtain N-methyl-2-phenylaniline.
Formation of the Hydrochloride Salt
The final step is the conversion of the free base, N-methyl-2-phenylaniline, to its hydrochloride salt to improve its stability and handling.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the purified N-methyl-2-phenylaniline in a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble dry HCl gas through the solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with the anhydrous solvent, and dry under vacuum.
Potential Applications and Research Directions
The applications of N-methyl-2-phenylaniline hydrochloride are not yet established. However, based on its structural components, several areas of research can be proposed.
-
Pharmaceuticals: Biphenyl derivatives are known to exhibit a wide range of biological activities. The N-methyl group can enhance pharmacokinetic properties such as membrane permeability and metabolic stability.[9] N-methylated compounds are found in a variety of pharmaceuticals.[5] Therefore, N-methyl-2-phenylaniline hydrochloride could be a scaffold for the development of new therapeutic agents. For instance, N-methylated lipopeptides have shown promising activity against trypanosomatid parasites.[10]
-
Materials Science: Aminobiphenyls are used in the synthesis of polymers and electronic materials.[3] The N-methylated derivative could be explored as a monomer or an additive to create materials with tailored electronic or optical properties.
-
Organic Synthesis: As a secondary amine with a biphenyl backbone, it can serve as a ligand in catalysis or as a building block for more complex molecules. The reactivity of N-methylaniline is a subject of interest in studies of aromatic nucleophilic substitution.[11][12]
Safety and Handling
Specific toxicity data for N-methyl-2-phenylaniline hydrochloride is not available. However, based on related compounds:
-
2-Aminobiphenyl: The noncarcinogenic isomer 2-aminobiphenyl has been found in some commercial hair dyes.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N-methylaniline: This compound is a viscous liquid that is insoluble in water.[14] It may cause irritation to the skin, eyes, and mucous membranes and can be toxic if ingested.[14]
It is crucial to consult the Safety Data Sheet (SDS) from the supplier before handling N-methyl-2-phenylaniline hydrochloride and to work in a well-ventilated fume hood.
Conclusion
N-methyl-2-phenylaniline hydrochloride (CAS 1208521-74-7) is a compound with limited available data. However, by analyzing its structural components, we can infer its properties and devise logical synthetic routes. The biphenyl and N-methylaniline motifs suggest potential for this molecule in drug discovery and materials science. This technical guide provides a foundational understanding for researchers interested in exploring the chemistry and applications of this and related compounds, emphasizing the need for further experimental validation of the predicted properties and synthetic methods.
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